2-Azido-3-ethoxypropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

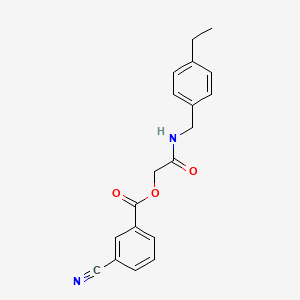

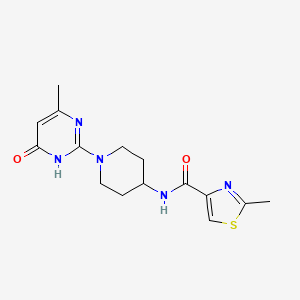

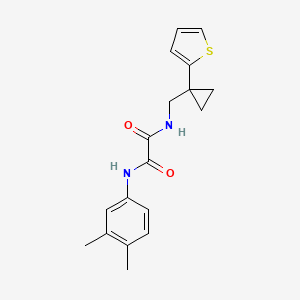

2-Azido-3-ethoxypropanoic acid is a chemical compound with the molecular formula C5H9N3O3 . It contains an azide moiety and a carboxylic acid group. The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne groups. The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds .

Molecular Structure Analysis

The molecular structure of 2-Azido-3-ethoxypropanoic acid consists of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms . The exact mass of the molecule is 131.03309103 g/mol .

科学的研究の応用

Synthesis of Modified RNA

Azides, such as 2-Azido-3-ethoxypropanoic acid, are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications .

siRNA Technologies

The 2′-azido RNA generated from azides can be particularly useful for siRNA technologies . siRNA technologies are a type of RNA interference (RNAi) that can silence the expression of specific genes.

RNA Metabolic Labeling

Azides are also used in RNA metabolic labeling approaches . Metabolic labeling is a method used to track the incorporation of synthetic precursors into macromolecules.

Synthesis of Various Heterocycles

Azides are used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s).

Ugi Four-Component Reaction

The Ugi four-component reaction/alkyne–azide cycloaddition reaction was applied to synthesize triazoloquinoxalines . This is a type of multicomponent reaction that involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide.

Azide Modification of Nucleosides

Azides are used for the azido modification of the C6-position of adenosine or guanosine . This modification is possible by treatment of 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide .

特性

IUPAC Name |

2-azido-3-ethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3-ethoxypropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)

![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)